5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is a chemical compound with the molecular formula C7H7N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require high temperatures and inert atmospheres to ensure the successful formation of the benzimidazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using similar reagents and conditions as in laboratory synthesis. The use of catalysts such as Pd(OAc)2 and La[N(SiMe3)2]3 can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it can inhibit the binding of histamine to its receptor, thereby modulating various physiological responses . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzimidazole: Another benzimidazole derivative with hydroxyl functional group.
1-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A methylated derivative of benzimidazole.
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: A diamino derivative with potential biological activities.
Uniqueness
2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
223745-04-8 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13) |
InChI Key |
OLSHHFCQRNBAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)NC1=O |
Origin of Product |
United States |
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